molecular formula C22H24ClN5O5 B11175882 Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate

Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B11175882
M. Wt: 473.9 g/mol
InChI Key: ZJTXOBBUYVCCKG-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the introduction of the chlorophenyl group and the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-{5-[(3-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-{5-[(3-fluorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate
  • Ethyl 1-{5-[(3-bromophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-4-carboxylate

These compounds share similar structures but differ in the substituents on the phenyl ring, which can affect their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C22H24ClN5O5

Molecular Weight

473.9 g/mol

IUPAC Name

ethyl 1-[5-[(3-chlorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C22H24ClN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31)

InChI Key

ZJTXOBBUYVCCKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)N2

Origin of Product

United States

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